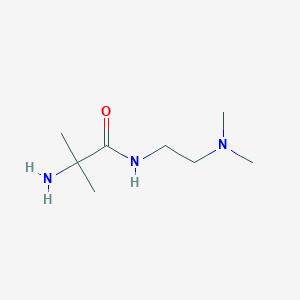

2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide

Description

Properties

Molecular Formula |

C8H19N3O |

|---|---|

Molecular Weight |

173.26 g/mol |

IUPAC Name |

2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide |

InChI |

InChI=1S/C8H19N3O/c1-8(2,9)7(12)10-5-6-11(3)4/h5-6,9H2,1-4H3,(H,10,12) |

InChI Key |

ZWBOQQBDLDVJPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NCCN(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common synthetic approach to this compound involves the nucleophilic substitution reaction between 2-amino-2-methylpropanamide and 2-(dimethylamino)ethyl chloride under basic conditions. The base, typically sodium hydroxide or potassium carbonate, facilitates the displacement of the chloride ion by the amino group, yielding the target amide.

- Typical Reaction Conditions:

- Solvent: Polar aprotic or aqueous medium

- Base: NaOH or K2CO3

- Temperature: Reflux conditions to drive the reaction to completion

- Reaction Time: Several hours until full conversion monitored by TLC or other analytical methods

This method is straightforward and yields the desired product with relatively high efficiency.

Industrial Production Methods

In industrial settings, the production process is optimized for scale, efficiency, and purity:

- Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates.

- Automated systems allow for reproducible reaction conditions and higher throughput.

- Purification steps include:

- Distillation under reduced pressure

- Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures)

- Chromatographic techniques (silica gel column chromatography) for final product refinement

These methods ensure consistent product quality and scalability.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-amino-2-methylpropanamide + 2-(dimethylamino)ethyl chloride + NaOH/K2CO3 | Stirred and refluxed in aqueous or polar aprotic solvent for several hours | Nucleophilic substitution to form amide |

| 2 | Reaction mixture cooled and quenched | Quenching with ice water | Stops the reaction |

| 3 | Extraction with ethyl acetate | Organic phase separation | Isolation of crude product |

| 4 | Drying over Na2SO4 and evaporation | Removal of solvent | Concentrated crude product |

| 5 | Purification by crystallization or chromatography | Purification step | Pure this compound |

Alternative Synthetic Routes

While the above nucleophilic substitution is the primary method, related amides can be synthesized via:

- Amidation of carboxylic acids or esters with amines under dehydrating conditions or using coupling agents such as EDCI and DMAP, as demonstrated in related amide syntheses.

- Stepwise synthesis involving methylacrylate and subsequent ammonolysis , followed by reduction steps to yield substituted propanamide derivatives (analogous procedures have been reported for similar amide compounds).

These alternative routes may be adapted depending on the availability of starting materials and desired scale.

Reaction Analysis and Considerations

Reaction Types

- Nucleophilic substitution is the core reaction for introducing the 2-(dimethylamino)ethyl moiety.

- Amidation reactions are essential for forming the amide bond.

- The compound's amino groups allow further functionalization via:

- Oxidation (to amides or acids)

- Reduction (to amines)

- Further substitution reactions

Common Reagents and Conditions

| Reaction Type | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-(dimethylamino)ethyl chloride, base (NaOH, K2CO3) | Reflux in aqueous or polar solvent | High yield, mild conditions |

| Amidation | Carboxylic acid derivatives + amines, coupling agents (EDCI, DMAP) | Room temperature to mild heating | Useful for complex amides |

| Reduction | LiAlH4, NaBH4 | Anhydrous solvents, low temp | Converts amides to amines |

| Oxidation | KMnO4, CrO3 | Acidic or basic medium | Forms carboxylic acids or amides |

Properties Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H19N3O |

| Molecular Weight | 173.26 g/mol |

| IUPAC Name | 2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide |

| InChI | InChI=1S/C8H19N3O/c1-8(2,9)7(12)10-5-6-11(3)4/h5-6,9H2,1-4H3,(H,10,12) |

| Canonical SMILES | CC(C)(C(=O)NCCN(C)C)N |

| Purification Techniques | Crystallization, chromatography |

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted amides or secondary amines.

Scientific Research Applications

2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide dihydrochloride

- CAS No.: 1219957-57-9

- Molecular Formula : C₈H₂₁Cl₂N₃O

- Molecular Weight : 246.18 g/mol

- Structure: Features a central 2-methylpropanamide backbone, a dimethylaminoethyl group, and two hydrochloride counterions .

Physicochemical Properties :

- Solubility : Soluble in DMSO; dihydrochloride form enhances water solubility compared to the free base .

- Storage : Short-term stability at 0–4°C; long-term storage recommended at -20°C .

Comparison with Structurally Similar Compounds

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- CAS No.: 51816-17-2

- Molecular Formula : C₁₄H₂₂N₂O

- Key Differences: Substituents: Diethylamino group (vs. dimethylamino in the target compound) and phenylacetamide backbone. Implications: Increased lipophilicity due to ethyl groups may enhance membrane permeability but reduce solubility. The phenyl group could influence receptor binding affinity .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

- CAS No.: 36556-72-6

- Molecular Formula: C₇H₁₅NO₂

- Key Differences: Substituents: Hydroxyethyl group replaces dimethylaminoethyl.

2-Amino-N-[2-(Dimethylamino)ethyl]-3-phenylpropanamide Dihydrochloride

- CAS No.: 1246172-89-3

- Molecular Formula : C₁₄H₂₂Cl₂N₃O

- Key Differences :

Structural and Functional Analysis

Functional Group Impact

- Dimethylaminoethyl Group: Enhances basicity and solubility in acidic environments (via protonation). Common in co-initiators (e.g., in polymer resins), where reactivity depends on amine concentration and substituents .

Biological Activity

2-Amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide, also known as N-[2-(dimethylamino)ethyl]-2-methylpropanamide, is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with serotonin receptors, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 157.24 g/mol

- CAS Number : 1219957-57-9

- Appearance : White to off-white solid

The compound's structure includes a dimethylamino group attached to a 2-methylpropanamide backbone, which is essential for its biological interactions and pharmacokinetic properties.

Serotonin Receptor Modulation

Research indicates that this compound acts as a selective antagonist of serotonin receptors , particularly the 5-HT5A receptor . This interaction suggests potential applications in treating various neurological disorders by modulating serotonin signaling pathways. The ability to influence neurotransmitter release and neuronal function positions this compound as a candidate for further investigation in pharmacological research targeting mood disorders and related conditions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, leading to comparable biological activities. The following table summarizes these compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride | 65853-90-9 | 0.97 | Contains ethyl groups instead of dimethyl groups |

| 2-Amino-N-(3-(dimethylamino)propyl)-2-methylpropanamide dihydrochloride | 1220037-96-6 | 0.97 | Features a propyl chain instead of ethyl |

| 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride | 1219971-95-5 | 0.97 | Contains dipropyl groups, altering steric properties |

| 2-Amino-N,N,2-trimethylpropanamide hydrochloride | 1005189-48-9 | 0.94 | Has three methyl groups on nitrogen |

| 2-Amino-N-isobutyl-2-methylpropanamide hydrochloride | 1220035-05-1 | 0.94 | Contains an isobutyl group, affecting hydrophobicity |

The unique combination of functional groups and structural features gives each compound distinct properties and potential applications in medicinal chemistry.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, including reactions with amines and amides that yield derivatives with potentially enhanced biological activity. These derivatives may exhibit altered pharmacokinetic properties that could enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.